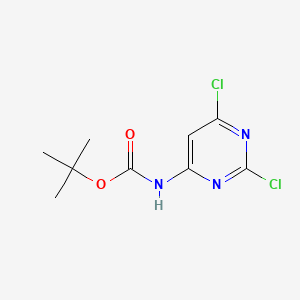

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNKYVWJTKTHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670391 | |

| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-72-1 | |

| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This compound is a key chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, featuring a reactive dichloropyrimidine core and a stable tert-butoxycarbonyl (Boc) protected amine, makes it an exceptionally versatile building block for synthesizing a wide array of complex organic molecules.[1] The strategic placement of two chlorine atoms allows for selective and sequential functionalization, while the Boc group provides a reliable method for masking and later revealing a primary amine. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its practical use in research and development settings.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its effective application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1244949-72-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [2][3][5] |

| Molecular Weight | 264.11 g/mol | [2][3][5] |

| IUPAC Name | tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate | [3][5] |

| InChI Key | ORNKYVWJTKTHRG-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid | [6] |

| Storage | Sealed in a dry place at room temperature or 2-8°C | [5][7] |

Synthesis Protocol: A Validated Laboratory Methodology

The most common and reliable synthesis of this compound involves the protection of 4-amino-2,6-dichloropyrimidine. The causality behind this choice is straightforward: the Boc-protection strategy is robust, high-yielding, and uses readily available commercial reagents, making it ideal for both small-scale research and larger-scale production.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 4-amino-2,6-dichloropyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate. A mild base is used to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[1]

Detailed Step-by-Step Protocol

-

Reagent Preparation : To a solution of 4-amino-2,6-dichloropyrimidine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM), add a suitable base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

-

Reaction Initiation : Cool the mixture to 0°C in an ice bath. To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or via a dropping funnel if dissolved in the reaction solvent.

-

Reaction Progression : Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 4-12 hours.[1] The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Guide to Structural Verification

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.

| Technique | Expected Data & Interpretation |

| ¹H NMR | - δ ~1.4-1.5 ppm (singlet, 9H) : Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[1] - δ ~8.2-8.5 ppm (singlet, 1H) : Represents the single proton on the pyrimidine ring.[1] - δ ~8.5-9.5 ppm (broad singlet, 1H) : Characteristic of the N-H proton of the carbamate. |

| ¹³C NMR | - δ ~28 ppm : Carbon atoms of the methyl groups in the tert-butyl moiety. - δ ~80-82 ppm : The quaternary carbon of the tert-butyl group. - δ ~150-165 ppm : Signals corresponding to the carbonyl carbon of the carbamate and the carbon atoms of the pyrimidine ring. The chlorine atoms induce deshielding effects on adjacent carbons.[1] |

| IR Spectroscopy | - ~3300 cm⁻¹ : N-H stretching vibration of the carbamate.[1] - ~2980 cm⁻¹ : C-H stretching of the tert-butyl group. - ~1700–1750 cm⁻¹ : Strong C=O stretching of the carbamate carbonyl group.[1] |

| Mass Spectrometry | - [M+H]⁺ = 264.0/266.0 : The molecular ion peak will show a characteristic isotopic pattern (approx. 3:2 ratio) due to the presence of two chlorine atoms.[1] |

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its functional groups. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr), while the Boc-protected amine is stable under these conditions but can be easily deprotected under acidic conditions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the C2 and C6 positions are excellent leaving groups. This allows for the sequential introduction of various nucleophiles, such as amines, alcohols, or thiols. The choice of reaction conditions (temperature, base, solvent) can often be tuned to achieve selective monosubstitution or disubstitution. This differential reactivity is the cornerstone of its utility in building molecular diversity.

Caption: Key reaction pathways for functionalizing the dichloropyrimidine core.

Applications in Medicinal Chemistry and Drug Discovery

This intermediate is a valuable precursor for the synthesis of biologically active compounds, particularly in oncology and immunology.[8]

-

Protease and Kinase Inhibitors : The pyrimidine scaffold is a common feature in many enzyme inhibitors. The dichloropyrimidine core of the title compound can be elaborated to create potent and selective inhibitors by introducing side chains that interact with specific pockets of the target enzyme.[1]

-

PROTACs Development : In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. Dichloropyrimidine-based structures are frequently used as ligands that bind to E3 ubiquitin ligases. This compound serves as an ideal starting point for constructing these E3 ligase handles.[1]

-

Scaffold for Library Synthesis : Due to the reliability of SₙAr reactions on its core, the compound is an excellent scaffold for parallel synthesis, enabling the rapid generation of libraries of related compounds for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

As a chlorinated organic compound, proper safety protocols are mandatory.

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and safety goggles.[1]

-

Ventilation : All handling should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Spill Management : In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous chemical waste.[1]

-

First Aid : For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area.[6]

Conclusion

This compound (CAS No. 1244949-72-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, straightforward synthesis, and versatile scaffold provide chemists with a reliable and powerful platform for the design and creation of novel, high-value molecules. Understanding the technical details presented in this guide allows researchers to fully leverage its synthetic potential in their research endeavors.

References

-

ChemUniverse. This compound [P43618]. [Link]

-

American Custom Chemicals Corporation. tert-butyl N-(2, 6-dichloropyrimidin-4-yl)carbamate, min 97%, 10 grams. [Link]

-

Semantic Scholar. Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]

- 2. This compound [P43618] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1244949-72-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:1244949-72-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chemscene.com [chemscene.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physicochemical properties of dichloropyrimidine carbamates

An In-depth Technical Guide to the Physicochemical Properties of Dichloropyrimidine Carbamates

Foreword: From the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone, integral to a vast array of therapeutic agents.[1][2] Among its many derivatives, dichloropyrimidine carbamates have emerged as a particularly compelling class of compounds. Their synthetic tractability, coupled with the nuanced physicochemical properties conferred by the dichloropyrimidine core and the versatile carbamate moiety, makes them a rich field of study for researchers aiming to fine-tune molecular behavior.

This guide is not intended as a mere recitation of facts. Instead, it is structured to provide a deep, mechanistic understanding of why these molecules behave as they do. We will journey from their synthesis, exploring the subtle dance of electrons that dictates reactivity, to a detailed analysis of the core properties—lipophilicity, solubility, and stability—that govern their fate in biological systems. For the practicing scientist, we provide field-proven, step-by-step protocols for the essential experiments that translate theory into actionable data. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals dedicated to harnessing the full potential of this important chemical class.

The Dichloropyrimidine Carbamate Scaffold: Synthesis and Reactivity

The defining characteristic of dichloropyrimidine carbamates is their synthetic accessibility, primarily through the nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction is foundational to understanding the chemistry of these molecules.

The SNAr Reaction: A Tale of Regioselectivity

The synthesis typically involves the reaction of a dichloropyrimidine, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, with an N-sodium carbamate or an amine in the presence of a base.[1][3] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the chlorine-bearing carbons highly electrophilic and susceptible to nucleophilic attack.[1]

A critical consideration in the synthesis of unsymmetrical dichloropyrimidines (e.g., 2,4-DCP) is regioselectivity . The reactivity of the halogen positions generally follows the order C4(6) > C2.[1] This preference is because the negative charge of the Meisenheimer intermediate formed during nucleophilic attack is better stabilized by both ring nitrogens when the attack occurs at the C4 or C6 position, as compared to the C2 position.

However, this inherent selectivity can be modulated or even inverted based on several factors:

-

Steric Hindrance: Bulky nucleophiles or substituents near a reactive site can direct the reaction to the less hindered position.

-

Electronic Effects: Strong electron-withdrawing groups on the pyrimidine ring can further enhance the electrophilicity of specific positions.[4]

-

Reaction Conditions: The choice of solvent, base, and the presence of catalysts (e.g., Palladium catalysts for cross-coupling reactions) can profoundly influence the reaction's outcome.[1][5] For instance, while SNAr reactions with many nucleophiles favor the C4 position, certain tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[4]

Caption: Regioselectivity in the synthesis of dichloropyrimidine carbamates.

Protocol: General Synthesis of a 4-Substituted-2-chloropyrimidine Carbamate

This protocol describes a typical SNAr reaction. The self-validating nature of this procedure lies in the analytical confirmation steps; successful synthesis is validated by LC-MS and NMR, which confirm the expected molecular weight and structure, including the regiochemical outcome.

Materials:

-

2,4-Dichloropyrimidine

-

Desired amine (R-NH₂)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF.

-

Base and Nucleophile Addition: Add DIPEA (1.5 eq) to the solution, followed by the slow, dropwise addition of the desired amine (1.05 eq). Causality Note: The base is crucial for deprotonating the amine nucleophile (or scavenging the HCl byproduct), increasing its nucleophilicity and driving the reaction forward.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality Note: The aqueous washes remove residual DMF and inorganic salts, purifying the crude product.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Confirmation:

-

Purify the crude product using silica gel column chromatography.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

-

Core Physicochemical Properties: A Triad of Influence

The utility of a dichloropyrimidine carbamate in a drug development context is governed by a triad of core physicochemical properties: lipophilicity, solubility, and stability.

Lipophilicity: The Key to Cellular Access

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water or the distribution coefficient (LogD) at a specific pH. The carbamate functionality itself is semi-polar, capable of acting as both a hydrogen bond donor and acceptor, while the dichloropyrimidine core is inherently more lipophilic.[7] This duality allows for extensive tuning of the overall molecular lipophilicity by modifying the substituents on the carbamate.

| Compound Scaffold | R Group | Representative LogP | Significance |

| Dichlorophenyl Carbamate | -CH₃ | 3.32[8] | High lipophilicity, may lead to poor aqueous solubility but good membrane permeability. |

| Pyrimidine Carboxamide | (S)-3-hydroxypyrrolidine | Lowered Lipophilicity[9][10] | Introducing polar groups like hydroxyls reduces lipophilicity, often improving solubility. |

| Steroid Carbamate | Oleoyl Androstene | Highly Lipophilic[11] | Designed for incorporation into lipid-based carriers like lipoproteins. |

Table 1: Influence of Carbamate Substituents on Lipophilicity.

This method provides a rapid and reliable determination of LogD, correlating retention time on a reverse-phase column with known standards. Its trustworthiness comes from the robust calibration curve, which validates the system's performance for each experimental run.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase C18 column.

-

Mobile Phase A: Aqueous buffer at pH 7.4.

-

Mobile Phase B: Acetonitrile or Methanol.

-

A set of 5-7 calibration standards with known LogD₇.₄ values.

-

Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Calibration:

-

Prepare solutions of the LogD standards in the mobile phase.

-

Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 10 minutes).

-

Record the retention time (tᵣ) for each standard.

-

Construct a calibration curve by plotting the known LogD₇.₄ values against the measured retention times. A linear regression should yield a high correlation coefficient (R² > 0.98).

-

-

Sample Analysis:

-

Inject the test compound solution using the same HPLC method.

-

Record the retention time (tᵣ) of the test compound.

-

-

Calculation:

-

Interpolate the retention time of the test compound onto the calibration curve to determine its LogD₇.₄. Causality Note: This method is based on the principle that lipophilic compounds have a stronger interaction with the nonpolar stationary phase (C18), resulting in longer retention times.

-

Caption: Workflow for HPLC-based LogD determination.

Aqueous Solubility

Solubility is a gatekeeper property for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. The solubility of dichloropyrimidine carbamates is a complex interplay between their lipophilicity and the strength of their crystal lattice (related to melting point).[6] The parent 2,4-dichloropyrimidine is only slightly soluble in water.[12][13] While increasing lipophilicity generally decreases aqueous solubility, the introduction of hydrogen bond donors/acceptors or ionizable centers in the carbamate side chain can significantly enhance it.

This high-throughput assay measures the concentration at which a compound begins to precipitate from an aqueous solution when added from a DMSO stock, providing a rapid assessment of its kinetic solubility. The self-validating aspect is the inclusion of high and low solubility controls in each plate to ensure the assay is performing within expected parameters.

Materials:

-

Nephelometer or plate reader capable of turbidity measurements.

-

96-well microplates.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Positive (low solubility) and negative (high solubility) control compounds.

Procedure:

-

Plate Preparation: Add PBS to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the PBS-containing wells. This creates a concentration gradient. Causality Note: The rapid addition of a concentrated organic stock to an aqueous buffer can induce supersaturation, followed by precipitation. This is why it's a measure of 'kinetic' rather than 'thermodynamic' solubility.

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration and precipitate formation.

-

Measure the turbidity (light scattering) of each well using a nephelometer.

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration.

-

The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise significantly above the baseline.

-

Chemical Stability

The carbamate group is generally considered a stable isostere of the amide bond, making it an attractive feature in drug design.[7][14] However, its stability is not absolute and can be influenced by the electronic nature of its substituents and the pH of the environment. The dichloropyrimidine ring, while stable, retains its electrophilic character, making it potentially susceptible to degradation by strong nucleophiles. Assessing stability in relevant physiological and formulation conditions is therefore essential.

This assay evaluates the stability of a compound over time in buffers of varying pH, mimicking conditions in the gut (acidic) and blood (neutral). Trustworthiness is established by analyzing a t=0 sample, which serves as the baseline against which all subsequent time points are compared, ensuring that any observed degradation is a result of incubation and not an analytical artifact.

Materials:

-

HPLC-UV system.

-

Aqueous buffers: pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., borate).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Constant temperature incubator (e.g., 37 °C).

Procedure:

-

Sample Preparation:

-

For each pH condition, dilute the test compound stock into the buffer to a final concentration (e.g., 10 µM).

-

Immediately take an aliquot, quench with an equal volume of acetonitrile (to stop the reaction), and label it as the t=0 sample.

-

-

Incubation: Incubate the remaining solutions at 37 °C.

-

Time Points: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and quench them with acetonitrile.

-

HPLC Analysis:

-

Analyze all samples (including t=0) by reverse-phase HPLC.

-

Quantify the peak area of the parent compound in each sample.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

-

Plot the percent remaining versus time for each pH condition to determine the degradation kinetics and half-life (t₁/₂).

-

Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity, purity, and properties of any newly synthesized dichloropyrimidine carbamate. The process is multi-step, with each technique providing a unique and complementary piece of information.

Caption: A typical analytical and quality control workflow.

This workflow ensures that only compounds of verified structure and acceptable purity proceed to more resource-intensive physicochemical and biological screening, maintaining the integrity of the drug discovery cascade.

Conclusion

Dichloropyrimidine carbamates represent a potent and highly adaptable scaffold for the modern researcher. Their predictable yet tunable reactivity via the SNAr mechanism provides a straightforward entry into diverse chemical space. A thorough understanding of their core physicochemical properties—lipophilicity, solubility, and stability—is not merely an academic exercise; it is the foundation upon which successful drug candidates are built. By employing the robust analytical methods and experimental protocols detailed in this guide, scientists can effectively characterize these molecules, rationally modulate their properties, and ultimately accelerate the journey from a promising scaffold to a potential therapeutic.

References

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. Retrieved from [Link]

-

Organic Letters. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

-

PubMed. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]

-

PubMed. (1971). Structure-activity relationships for insecticidal carbamates. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure—activity relationships for insecticidal carbamates. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Retrieved from [Link]

-

ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]

-

EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

PubMed Central. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). methyl N-(3,4-dichlorophenyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). An analytical strategy for the identification of carbamates, toxic alkaloids, phenobarbital and warfarin in stomach contents from suspected poisoned animals by thin-layer chromatography/ultraviolet detection. Retrieved from [Link]

-

PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

PubMed Central. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

ResearchGate. (n.d.). comparison of partition coefficient (log p) of drugs: computational and experimental data study. Retrieved from [Link]

-

PubMed. (2013). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved from [Link]

-

PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

-

PubMed. (1994). Cytotoxic activity of two new lipophilic steroid nitrogen carbamates incorporated into low-density lipoprotein. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic activity of two new lipophilic steroid nitrogen carbamates incorporated into low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 13. srinichem.com [srinichem.com]

- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone of countless therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular design. Within this class, this compound has emerged as a critical chemical intermediate. Its structure, featuring a versatile dichloropyrimidine core and a strategically placed Boc-protected amine, renders it an invaluable precursor for the synthesis of more complex, biologically active molecules.[1] Notably, derivatives of this compound are instrumental in the development of innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), which represent a paradigm shift in targeted protein degradation.[1]

This guide provides a comprehensive, technically detailed exploration of the synthesis of this compound. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthetic Strategy: A Two-Stage Approach to the Target Molecule

The most reliable and frequently employed synthesis of this compound is a two-stage process. This strategy hinges on the initial synthesis of a key precursor, 4-Amino-2,6-dichloropyrimidine, followed by the protection of its amino group with a tert-butyloxycarbonyl (Boc) group.

The overall synthetic pathway is visualized below:

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of the Precursor, 4-Amino-2,6-dichloropyrimidine

The journey to our target molecule begins with the synthesis of 4-Amino-2,6-dichloropyrimidine. This intermediate is typically prepared via a chlorination reaction, starting from the readily available 4-aminouracil or its tautomer, 4-amino-2,6-dihydroxypyrimidine.[2][3]

Causality and Experimental Rationale

The core of this transformation is the conversion of the hydroxyl groups (or keto groups in the uracil tautomer) on the pyrimidine ring into chlorine atoms. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this type of reaction on heterocyclic systems. The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent unwanted side reactions and drive the reaction to completion, a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-dimethylaniline, is added.[2][4] This base acts as an HCl scavenger. The choice of N,N-diethylaniline is often preferred as it can lead to smoother reactions and better yields compared to N,N-dimethylaniline, potentially due to reduced steric hindrance for side reactions.[4]

Controlling the reaction temperature is critical. While older methods often employed high reflux temperatures, this can lead to the formation of numerous by-products and lower yields.[4] A more controlled heating approach is recommended to optimize the yield of the desired product.

Experimental Protocol: Synthesis of 4-Amino-2,6-dichloropyrimidine

Materials and Equipment:

-

4-aminouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline

-

Crushed ice / Ice-water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

-

Standard laboratory glassware and filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-aminouracil to the flask.

-

Reagent Addition: Carefully and sequentially add an excess of phosphorus oxychloride (POCl₃) and N,N-diethylaniline to the flask.[2]

-

Reaction Conditions: Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction typically requires several hours.[2]

-

Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to the acidic mixture until the pH is neutral or slightly basic.

-

Isolation of Crude Product: The product will precipitate out of the solution. Collect the solid precipitate by filtration using a Büchner funnel. Wash the solid residue with cold water.[2]

-

Drying: Dry the crude product thoroughly.

-

Purification: The crude material can be purified by extraction with boiling ethyl acetate, followed by evaporation of the solvent to yield the purified 4-Amino-2,6-dichloropyrimidine.[4]

Stage 2: Boc Protection of 4-Amino-2,6-dichloropyrimidine

With the precursor in hand, the final step is the installation of the tert-butyloxycarbonyl (Boc) protecting group onto the exocyclic amino group. This is a crucial step that modulates the reactivity of the amine, allowing for selective functionalization at other positions on the pyrimidine ring in subsequent synthetic steps.

Causality and Experimental Rationale

The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[5][6] The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate.[1] The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Boc reagent.

Caption: Mechanism of Boc protection of an amine.

A base, such as triethylamine or sodium carbonate, is required to neutralize the acidic byproduct generated during the reaction (e.g., HCl if using tert-butyl chloroformate).[1] The choice of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard for this transformation, as it effectively dissolves the reactants without interfering with the reaction.[1]

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

4-Amino-2,6-dichloropyrimidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 4-Amino-2,6-dichloropyrimidine in an appropriate solvent (DCM or THF).

-

Base Addition: Add a suitable base, such as triethylamine or sodium carbonate, to the solution.

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.[1] Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified via column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure this compound.[1] Alternatively, recrystallization can be employed for purification.[1]

Quantitative Data Summary

The following table summarizes key parameters for the described synthetic pathway. Yields are representative and may vary based on reaction scale and optimization.

| Parameter | Stage 1: Precursor Synthesis | Stage 2: Boc Protection |

| Starting Material | 4-Aminouracil | 4-Amino-2,6-dichloropyrimidine |

| Key Reagents | POCl₃, N,N-diethylaniline | Boc₂O, Triethylamine |

| Solvent | N/A (POCl₃ often serves as solvent) | Dichloromethane (DCM) or Tetrahydrofuran (THF)[1] |

| Temperature | Reflux | 0°C to Room Temperature[1] |

| Reaction Time | Several hours (TLC monitored) | 4–12 hours[1] |

| Reported Yield | Can be challenging; yields around 27% have been reported for this specific transformation, though optimization can improve this.[4] | Generally high, but dependent on purification efficiency. |

| Purification | Extraction with hot ethyl acetate[4] | Silica Gel Column Chromatography or Recrystallization[1] |

Conclusion and Outlook

The synthesis of this compound via the two-stage process outlined in this guide is a robust and reproducible method for accessing this vital chemical building block. A thorough understanding of the underlying reaction mechanisms and the rationale for specific reagents and conditions is paramount for achieving high yields and purity. The protocols described herein are designed to be self-validating, with clear checkpoints for reaction monitoring and purification. As a key intermediate in the synthesis of high-value compounds for pharmaceutical and agrochemical research, the mastery of this synthesis provides a significant advantage to any chemical development program.[7]

References

- tert-Butyl (2,6-dichloropyrimidin-4-yl)

- Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine

- Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine - Benchchem. (URL: )

- What is the synthesis method for 4-Amino-2,6-dichloropyrimidine? - FAQ - Guidechem. (URL: )

- 4-Amino-2,6-dichloropyrimidine - Chem-Impex. (URL: )

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

-

Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

Sources

- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Among the diverse array of pyrimidine-based building blocks, tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has emerged as a particularly valuable intermediate. Its strategic combination of a stable protecting group and two reactive chlorine atoms at key positions on the pyrimidine ring makes it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, reactivity, and its critical role in the development of targeted therapies, most notably in the synthesis of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib.

Structural Formula and Physicochemical Properties

This compound is a dichloropyrimidine derivative where the amino group at the 4-position is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial as it modulates the reactivity of the pyrimidine ring and allows for controlled, sequential reactions.

IUPAC Name: tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate CAS Number: 1244949-72-1 Molecular Formula: C₉H₁₁Cl₂N₃O₂ Molecular Weight: 264.11 g/mol

The structural formula is depicted below:

Caption: 2D Structural representation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | PubChem |

| Molecular Weight | 264.11 g/mol | PubChem |

| Appearance | White to off-white solid | Vendor Data |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Vendor Data |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl | PubChem |

| InChIKey | ORNKYVWJTKTHRG-UHFFFAOYSA-N | PubChem |

Synthesis of this compound

The synthesis of this key intermediate can be achieved through a few synthetic routes. The most common and practical approach involves the protection of the amino group of 2,6-dichloropyrimidin-4-amine.

Experimental Protocol: Boc Protection of 2,6-dichloropyrimidin-4-amine

This procedure involves the reaction of 2,6-dichloropyrimidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,6-dichloropyrimidin-4-amine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a suitable base, for example, triethylamine (1.5 eq).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum in CDCl₃ would show a singlet for the nine protons of the tert-butyl group at approximately δ 1.5 ppm. The proton on the pyrimidine ring would appear as a singlet further downfield, and the N-H proton of the carbamate would be observed as a broad singlet. For a closely related compound, the pyrimidine proton signal was observed at δ 8.22 ppm, indicating the electron-withdrawing nature of the substituents.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show characteristic signals for the tert-butyl group (a quaternary carbon and the methyl carbons), the carbonyl carbon of the carbamate, and the carbons of the pyrimidine ring. The carbons attached to the chlorine atoms would exhibit signals at a characteristic chemical shift.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound, typically showing the [M+H]⁺ ion.

Reactivity and Strategic Application in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In 2,6-disubstituted pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C6 positions, which are para and ortho to the ring nitrogens, respectively.[3]

The presence of the Boc-protected amino group at the C4 position in our target molecule deactivates this position towards further nucleophilic attack through electron donation, thereby directing substitution to the C2 and C6 positions. The two chlorine atoms at the C2 and C6 positions are electronically distinct, and their reactivity can be modulated by the choice of nucleophile, solvent, and reaction conditions, often allowing for selective mono-substitution.

Application in the Synthesis of Lorlatinib (PF-06463922)

A prime example of the strategic importance of this compound is its use as a key starting material in the synthesis of Lorlatinib (PF-06463922) . Lorlatinib is a potent, third-generation, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases, used in the treatment of certain types of non-small cell lung cancer.[2][4]

The synthesis of Lorlatinib leverages the reactivity of this compound to introduce a key side chain via a nucleophilic aromatic substitution reaction. The Boc protecting group is subsequently removed under acidic conditions to reveal the free amino group, which is then further functionalized to complete the synthesis of the drug molecule.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the strategic placement of a stable protecting group and two reactive chlorine atoms make it an ideal starting material for the construction of complex molecular architectures. The pivotal role of this compound in the synthesis of the important anti-cancer drug Lorlatinib underscores its significance for researchers and scientists in the field of drug development. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the discovery of novel therapeutic agents.

References

-

Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13,14,15-hexahydro-2H,8H-4,8-methenopyrazolo[4,3-h][5][6][7]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.

-

PubChem. tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate. [Link]

-

NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

-

Semantic Scholar. Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

- 1. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 2. medkoo.com [medkoo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Dichloropyrimidine Derivatives: A Technical Guide for Researchers

Introduction: The Versatility of the Dichloropyrimidine Scaffold in Drug Discovery

The dichloropyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for a diverse array of therapeutic agents.[1] Its prevalence is particularly notable in the development of targeted therapies for oncology, where it is a key component of numerous kinase inhibitors.[2][3] The strategic placement of reactive chlorine atoms on the pyrimidine ring allows for versatile and specific chemical modifications, enabling the synthesis of compounds with high affinity and selectivity for their biological targets.[1] This guide provides an in-depth exploration of the primary mechanisms of action for dichloropyrimidine derivatives, with a focus on their role as kinase inhibitors and their potential as topoisomerase II inhibitors and DNA intercalating agents. We will delve into the molecular interactions that drive their therapeutic effects and detail the experimental protocols used to elucidate these mechanisms.

Part 1: Kinase Inhibition - The Predominant Mechanism of Action

Dichloropyrimidine derivatives have emerged as a cornerstone in the design of kinase inhibitors, which function by blocking the activity of protein kinases—enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.[4] Dichloropyrimidine-based inhibitors primarily act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4] This interference with signal transduction can halt cell proliferation and induce apoptosis in cancer cells.

Covalent Irreversible Inhibition: A Powerful Strategy

A significant number of dichloropyrimidine-derived kinase inhibitors employ a covalent irreversible binding mechanism. This strategy involves the formation of a stable covalent bond between the inhibitor and a specific amino acid residue within the kinase's active site, most commonly a cysteine.[5] This leads to prolonged and efficient inhibition of the target kinase.

A notable example is the class of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Osimertinib (AZD9291) .[2][5] In these molecules, the pyrimidine core serves to orient an acrylamide "warhead" which then forms a covalent bond with Cysteine-797 in the ATP-binding site of EGFR.[3][5] This irreversible binding is particularly effective in overcoming resistance mutations, such as the T790M mutation, that can develop in response to first-generation EGFR inhibitors.[2] Similarly, Afatinib , another EGFR inhibitor, utilizes a quinazoline scaffold but also functions as a covalent inhibitor, highlighting the effectiveness of this mechanism.[4]

In some instances, the dichloropyrimidine moiety itself can act as the electrophilic warhead. Research on Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) inhibitors has revealed a series of covalent inhibitors where a 2,5-dichloropyrimidine undergoes a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue (Cys440) in the kinase's C-terminal kinase domain.[5]

Signaling Pathway: EGFR Inhibition by a Covalent Pyrimidine Derivative

Sources

- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Substituted Pyrimidine Carbamates: A Technical Guide for Drug Discovery Professionals

Foreword

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry. Its versatile structure allows for a multitude of substitutions, leading to a vast chemical space with diverse pharmacological activities. Among these, the introduction of a carbamate moiety has given rise to a promising class of compounds: substituted pyrimidine carbamates. These molecules have demonstrated significant potential across various therapeutic areas, from oncology to neurodegenerative diseases and agriculture. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, mechanisms of action, therapeutic applications, and structure-activity relationships of this important class of compounds. By synthesizing current knowledge and providing practical insights, this guide aims to empower researchers to unlock the full therapeutic potential of substituted pyrimidine carbamates.

The Pyrimidine Carbamate Scaffold: An Overview of its Significance

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This core structure is integral to life, forming the basis of the nucleobases uracil, thymine, and cytosine. The inherent biological relevance of the pyrimidine nucleus has made it a "privileged scaffold" in drug design, with numerous derivatives approved for clinical use.

The carbamate functional group (-NHC(=O)O-), an ester of carbamic acid, is another key player in medicinal chemistry. It is recognized for its ability to act as a transition-state mimetic and a bioisostere for amide bonds, often improving metabolic stability and cell permeability. The combination of the pyrimidine core with a carbamate moiety creates a unique chemical entity with a wide range of potential biological activities. Substituted pyrimidine carbamates have been investigated for their anticancer, antifungal, and neuroprotective properties, among others.

Synthetic Strategies for Substituted Pyrimidine Carbamates

The synthesis of substituted pyrimidine carbamates can be broadly approached in two ways: by constructing the pyrimidine ring with a pre-existing carbamate functionality or by introducing the carbamate group onto a pre-formed pyrimidine scaffold. The latter is more common and offers greater flexibility in derivatization.

A general and versatile method for the synthesis of pyrimidine carbamates involves the reaction of an amino-pyrimidine with a chloroformate derivative in the presence of a base. This straightforward approach allows for the introduction of a wide variety of substituents on the carbamate nitrogen and the pyrimidine ring.

For instance, the synthesis of pyrimidine and pyridine carbamate derivatives has been achieved by reacting the corresponding amino-pyrimidines with phenyl chloroformate or benzyl chloroformate in the presence of triethylamine (TEA) in chloroform at room temperature.

Another strategy involves the use of isocyanates. A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized using substituted phenyl isocyanates as a key starting material.

Multicomponent reactions have also been employed for the efficient synthesis of highly substituted pyrimidines, which can then be further functionalized to include a carbamate group. These one-pot reactions offer advantages in terms of atom economy and reduced synthetic steps.

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Careful consideration of reaction conditions, such as solvent, temperature, and catalyst, is crucial for achieving high yields and purity.

Experimental Protocol: General Synthesis of a Phenyl Carbamate Substituted Pyrimidine

This protocol outlines a general procedure for the synthesis of a phenyl carbamate substituted pyrimidine from an amino-pyrimidine precursor.

Materials:

-

Substituted amino-pyrimidine

-

Phenyl chloroformate

-

Triethylamine (TEA)

-

Anhydrous Chloroform (CHCl3)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the substituted amino-pyrimidine (1 equivalent) in anhydrous chloroform.

-

Base Addition: Add triethylamine (1 equivalent) to the solution and stir at room temperature.

-

Chloroformate Addition: Slowly add phenyl chloroformate (1 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of substituted pyrimidine carbamates.

Mechanism of Action: Diverse Biological Targets

Substituted pyrimidine carbamates exert their biological effects by interacting with a variety of molecular targets. Their mechanisms of action are often dependent on the specific substitution pattern of both the pyrimidine ring and the carbamate moiety.

Enzyme Inhibition

A primary mechanism of action for many pyrimidine carbamates is the inhibition of enzymes crucial for cellular processes.

-

Cholinesterase Inhibition: Certain pyrimidine carbamates have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy for Alzheimer's disease. The carbamate moiety in these inhibitors is crucial for their activity, as it carbamylates a serine residue in the active site of the cholinesterase, leading to a reversible inhibition.

-

Kinase Inhibition: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. Many pyrazolo[3,4-d]pyrimidine derivatives, for example, act as ATP-competitive inhibitors of various kinases involved in cancer cell proliferation and survival. While not all of these are carbamates, the potential to incorporate a carbamate group to modulate solubility, cell permeability, and target engagement is an active area of research.

-

Aspartate Carbamoyltransferase Inhibition: Aspartate carbamoyltransferase (ATCase) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This makes ATCase an attractive target for anticancer and antimicrobial therapies. Pyrimidine carbamates, by virtue of their structural similarity to the natural substrates, could potentially act as inhibitors of this enzyme.

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

Caption: Inhibition of pyrimidine biosynthesis by targeting ATCase.

Prodrug Approach

Some pyrimidine carbamates are designed as prodrugs, which are inactive compounds that are metabolized in the body to release an active cytotoxic agent. A prominent example is Capecitabine , an oral fluoropyrimidine carbamate. Capecitabine is converted to 5-fluorouracil (5-FU), a potent anticancer drug, through a series of enzymatic steps that occur preferentially in tumor tissue. This tumor-selective activation minimizes systemic toxicity and enhances the therapeutic index of 5-FU.

Therapeutic Applications: A Broad Spectrum of Activity

The diverse mechanisms of action of substituted pyrimidine carbamates have led to their investigation in a wide range of therapeutic areas.

Table 1: Therapeutic Applications of Substituted Pyrimidine Carbamates

| Therapeutic Area | Specific Target/Application | Example(s) | Reference(s) |

| Oncology | Anticancer prodrug | Capecitabine (for colorectal and breast cancer) | |

| Kinase inhibition | Dorsomorphin derivatives (antiproliferative) | ||

| Neurodegenerative Diseases | Cholinesterase inhibition | Pyrimidine and pyridine carbamate derivatives for Alzheimer's disease | |

| Infectious Diseases | Antifungal | Pyrimidine carboxamides with carbamate moiety | |

| Agriculture | Insecticide | Pirimicarb |

Oncology

The most significant clinical application of a pyrimidine carbamate to date is in oncology. Capecitabine is widely used in the treatment of metastatic breast and colorectal cancers. Its success has spurred further research into other pyrimidine-based anticancer agents. The antiproliferative activity of dorsomorphin derivatives, which include a carbamate-containing compound, highlights the potential of this scaffold in developing novel cancer therapeutics.

Neurodegenerative Diseases

The development of cholinesterase inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. Substituted pyrimidine carbamates have emerged as promising candidates in this area due to their ability to reversibly inhibit AChE and BChE. Further optimization of these compounds could lead to new therapies with improved efficacy and side-effect profiles.

Agriculture

In the agricultural sector, the carbamate insecticide pirimicarb is used to control aphids on a variety of crops. Like its counterparts in medicine, pirimicarb acts by inhibiting acetylcholinesterase in insects, leading to paralysis and death.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective substituted pyrimidine carbamates.

Studies on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D have provided valuable SAR insights. Although these are not strictly carbamates, the principles of substitution on the pyrimidine ring are relevant. For example, the nature and position of substituents on the pyrimidine ring can significantly influence biological activity.

In the case of cholinesterase inhibitors, the linker between the pyrimidine core and the carbamate moiety, as well as the substituents on the carbamate nitrogen, play a critical role in determining the inhibitory potency and selectivity for AChE versus BChE.

For antifungal pyrimidine carboxamides bearing a carbamate moiety, the substitution pattern on the phenyl ring of the carbamate was found to be important for activity. For instance, compounds with a trifluoromethyl group on the phenyl ring showed enhanced fungicidal activity.

Systematic modification of the substituents at various positions of the pyrimidine ring and the carbamate group, coupled with robust biological evaluation, is essential for elucidating detailed SAR and for the development of next-generation pyrimidine carbamate therapeutics.

Future Directions and Conclusion

Substituted pyrimidine carbamates represent a versatile and promising class of compounds with a broad spectrum of biological activities. The clinical success of capecitabine has firmly established the therapeutic potential of this scaffold in oncology. Ongoing research continues to uncover new applications in areas such as neurodegenerative diseases and infectious

An In-depth Technical Guide to tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate, a key intermediate in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, outlines a robust synthetic protocol, and explores its critical role as a versatile building block in the creation of complex molecular architectures.

Introduction: Strategic Importance in Synthesis

This compound is a dichloropyrimidine derivative distinguished by two key structural features: a Boc-protected amine and a highly reactive dichloropyrimidine ring.[1] This combination makes it an exceptionally valuable precursor for developing novel therapeutic agents. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including anti-infectives, anticancer agents, and treatments for neurological disorders.[2]

The strategic placement of the two chlorine atoms at the 2- and 6-positions allows for selective, sequential nucleophilic aromatic substitution (SNAr) reactions.[1][3] This differential reactivity is the cornerstone of its utility, enabling chemists to introduce diverse functionalities in a controlled manner to build extensive compound libraries for biological screening.[1] Furthermore, the tert-butoxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under acidic conditions to reveal the primary amine for subsequent elaboration.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | PubChem |

| Molecular Weight | 278.11 g/mol | PubChem |

| CAS Number | 1244949-72-1 | Sunway Pharm Ltd[4] |

| Appearance | White to off-white solid | (Typical) |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl | PubChem |

| InChI Key | YHQRMHDXQQXJQI-UHFFFAOYSA-N | PubChem |

The structure of the molecule is visualized below, highlighting the key functional groups that dictate its chemical behavior.

Caption: Chemical structure of the title compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved via the reaction of 4-amino-2,6-dichloropyrimidine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for the protection of an amino group.

Causality of Experimental Design:

-

Base (e.g., Triethylamine, DMAP): The reaction requires a non-nucleophilic base to deprotonate the amino group of the starting material. This increases the nucleophilicity of the amine, facilitating its attack on the electrophilic carbonyl carbon of Boc₂O. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.

-

Solvent (e.g., THF, Dichloromethane): An aprotic solvent is chosen to dissolve the reactants without interfering with the reaction mechanism. Tetrahydrofuran (THF) or dichloromethane (DCM) are common choices.

-

Temperature: The reaction is typically run at room temperature, as it proceeds efficiently without requiring significant energy input.

Caption: Synthetic workflow for Boc-protection.

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Preparation: To a solution of 4-amino-2,6-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) is added triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Reaction: The mixture is stirred at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Di-tert-butyl dicarbonate (1.2 eq), dissolved in a minimal amount of THF, is added dropwise over 15 minutes.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Validation: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this carbamate intermediate lies in its application as a versatile building block for synthesizing more complex molecules with potential therapeutic value.[1] The carbamate functional group itself is a common structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets.[6]

Key Applications:

-

Precursor for Kinase Inhibitors: The dichloropyrimidine scaffold is a well-established core for various kinase inhibitors used in oncology. The two chlorine atoms can be sequentially displaced by different nucleophiles to build molecules that fit into the ATP-binding pocket of target kinases.

-

Synthesis of PROTACs: In the rapidly evolving field of targeted protein degradation, this compound serves as a valuable precursor.[1] Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The dichloropyrimidine moiety can be functionalized to serve as a ligand for the protein of interest.[1]

-

Scaffold for Compound Libraries: The predictable reactivity of the C-Cl bonds allows for the systematic and efficient creation of diverse libraries of compounds.[1] This is essential in the early stages of drug discovery for screening against a wide array of biological targets to identify novel hits.

Conclusion

This compound is more than just a chemical compound with a defined molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable intermediate. The ability to perform selective, sequential substitutions on the pyrimidine ring provides a reliable and powerful method for constructing complex molecular architectures, paving the way for the discovery of next-generation therapeutics in oncology, immunology, and beyond.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Sunway Pharm Ltd. This compound - CAS:1244949-72-1. Available from: [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

-

Deng, F., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available from: [Link]

-

Kaur, R., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Metabolism, 22(9), 705-726. Available from: [Link]

Sources

- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS:1244949-72-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. rsc.org [rsc.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate (CAS No. 1244949-72-1). As a pivotal building block in modern medicinal chemistry, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), its safe management in a research and development setting is of paramount importance.[1] This document outlines the compound's hazard profile, requisite personal protective equipment (PPE), standard operating procedures for handling, and emergency response protocols, designed for researchers, chemists, and drug development professionals.

Core Hazard Identification and Risk Assessment

While a comprehensive, officially registered safety data sheet (SDS) for this compound is not consistently available across all suppliers, a robust risk assessment can be formulated by analyzing its structural components and data from analogous compounds. The primary structural feature dictating its reactivity and potential hazard is the 2,6-dichloropyrimidine core.

The parent compound, 4,6-Dichloropyrimidine, is classified as a corrosive material that causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin.[2][3] A closely related precursor, 2-Amino-4,6-dichloropyrimidine, is known to cause significant skin and eye irritation.[4] Furthermore, at least one supplier of the target compound assigns it the GHS07 pictogram for "Warning" with the hazard statement H302: "Harmful if swallowed".[5]

Causality of Hazards:

-